molecular formula C8H10ClN3S B11893686 4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Cat. No.: B11893686
M. Wt: 215.70 g/mol
InChI Key: AZGGVPGFBFVEDB-UHFFFAOYSA-N
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Description

4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrido[3,4-d]pyrimidine core with a chlorine atom at position 4 and a methylsulfanyl group at position 2. This scaffold is synthetically accessible via a three-step protocol starting from 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP). The synthesis involves sequential treatment with LDA, cinnamaldehyde derivatives, and cyclization with methanesulfonyl chloride under mild conditions, ensuring scalability and efficiency .

The compound’s structural features, including the electron-withdrawing chlorine and moderately lipophilic methylsulfanyl group, make it a versatile intermediate for drug discovery, particularly in kinase inhibition and cytotoxic agent development.

Properties

Molecular Formula

C8H10ClN3S

Molecular Weight

215.70 g/mol

IUPAC Name

4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C8H10ClN3S/c1-13-8-11-6-4-10-3-2-5(6)7(9)12-8/h10H,2-4H2,1H3

InChI Key

AZGGVPGFBFVEDB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(CCNC2)C(=N1)Cl

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-Methylthiopyrimidin-4-One

Reaction Overview :
2-Thiouracil undergoes methylation using dimethyl sulfate in the presence of sodium hydroxide. The reaction proceeds in an aqueous medium at 15–25°C, achieving yields exceeding 90%.

Key Parameters :

  • Mass Ratios : 2-Thiouracil : NaOH : Dimethyl sulfate = 1.0 : 0.6–0.85 : 1.0–1.4

  • Solvent : Water

  • Temperature : 15–25°C

  • Post-Treatment : Acidification with 6 M HCl to pH 1–2, followed by filtration and drying.

Example Yield :

  • 805 g of 2-methylthiopyrimidin-4-one obtained from 800 g 2-thiouracil (90.7% yield).

Step 2: Chlorination to 4-Chloro-2-Methylsulfanylpyrimidine

Reaction Overview :
2-Methylthiopyrimidin-4-one is treated with thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) in toluene, catalyzed by N,N-dimethylformamide (DMF). The reaction occurs at 75–80°C, yielding 87.3% of the target compound.

Key Parameters :

  • Mass Ratios : 2-Methylthiopyrimidin-4-one : SOCl₂ : POCl₃ = 1.0 : 0.6–0.9 : 0.6–0.9

  • Catalyst : DMF (0.04–0.06 mass ratio relative to intermediate)

  • Solvent : Toluene

  • Temperature : 75–80°C

  • Post-Treatment : Quenching with water, ethyl acetate extraction, and vacuum distillation.

Example Yield :

  • 60.2 kg of 4-chloro-2-methylsulfanylpyrimidine obtained from 61 kg intermediate (87.3% yield).

Table 1: Comparative Reaction Conditions for Two-Step Synthesis

ParameterStep 1 (Methylation)Step 2 (Chlorination)
Starting Material2-Thiouracil2-Methylthiopyrimidin-4-one
ReagentsDimethyl sulfate, NaOHSOCl₂, POCl₃
SolventWaterToluene
CatalystNoneDMF
Temperature15–25°C75–80°C
Yield90.7%87.3%
Reference

Industrial-Scale Production and Optimization

The Chinese patent emphasizes scalability, with examples demonstrating kilogram-scale synthesis. Key optimizations include:

Solvent Selection

  • Water in Step 1 minimizes byproduct formation.

  • Toluene in Step 2 facilitates easy separation due to immiscibility with aqueous phases.

Catalytic Efficiency

DMF enhances chlorination efficiency by stabilizing reactive intermediates, reducing reaction time from >12 hours to 1.5 hours.

Temperature Control

  • Methylation at ≤25°C prevents dimethyl sulfate hydrolysis.

  • Chlorination at 75–80°C balances reaction rate and side-product suppression.

Table 2: Impact of Temperature on Chlorination Yield

Temperature (°C)Reaction Time (h)Yield (%)
702.578.2
751.585.1
801.587.3
851.584.6

Data adapted from.

Mechanistic Insights

Methylation Mechanism

Dimethyl sulfate acts as a methylating agent, replacing the thiol group (-SH) of 2-thiouracil with a methylthio (-SMe) group. Sodium hydroxide deprotonates the thiol, facilitating nucleophilic attack on the electrophilic methyl group.

Chlorination Mechanism

POCl₃ and SOCl₂ act as dual chlorinating agents, converting the ketone group of 2-methylthiopyrimidin-4-one to a chloro substituent. DMF catalyzes the reaction by forming a Vilsmeier-Haack complex, enhancing electrophilicity at the carbonyl carbon.

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate in KRAS G12C inhibitor synthesis, as evidenced by its use in a U.S. patent . Modifications to the pyrido[3,4-d]pyrimidine core enable selective targeting of oncogenic proteins, underscoring the importance of high-purity synthesis.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic effects in various medical conditions. Its structural features suggest several pharmacological activities:

  • Anticancer Activity : Research indicates that derivatives of tetrahydropyrido[3,4-d]pyrimidines exhibit inhibitory effects on cancer cell lines. For instance, modifications to the structure have shown promise in targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study reported that certain derivatives could effectively inhibit CDK4/6, leading to reduced proliferation of cancer cells .
  • Antiviral Properties : Compounds containing pyrimidine moieties are known for their antiviral activities. The tetrahydropyrido[3,4-d]pyrimidine framework has been linked to agents that inhibit viral replication, making it a candidate for further development against viral infections .
  • Neuroprotective Effects : Some studies have suggested that derivatives of this compound may offer neuroprotective benefits in models of neurodegenerative diseases such as Alzheimer’s disease. The mechanisms involve modulation of neurotransmitter levels and inhibition of neuroinflammatory responses .

Synthesis and Structural Modifications

The synthesis of 4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves multi-step reactions that can be optimized for yield and purity. Recent advances in synthetic methodologies include:

  • Ionic Liquid Catalysis : A novel one-pot synthesis approach using ionic liquids as solvents has been developed. This method not only simplifies the reaction process but also enhances yields while being environmentally friendly .
  • Green Chemistry Approaches : The application of green chemistry principles in synthesizing this compound has gained attention. Utilizing biodegradable solvents and recyclable catalysts aligns with sustainable practices in chemical manufacturing .

Table 1: Pharmacological Activities of 4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Derivatives

Activity TypeMechanism/TargetReference
AnticancerInhibition of CDK4/6
AntiviralViral replication inhibition
NeuroprotectiveModulation of neurotransmitters

Table 2: Synthesis Methods

MethodDescriptionAdvantages
Ionic Liquid CatalysisMulti-component reactionHigh yield, environmentally friendly
Traditional Organic SynthesisConventional methodsEstablished protocols

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of a series of tetrahydropyrido[3,4-d]pyrimidine derivatives against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range for specific derivatives targeting CDK pathways .

Case Study 2: Neuroprotective Mechanisms

In an experimental model simulating Alzheimer’s disease, a derivative of the compound demonstrated a reduction in amyloid-beta plaques and improved cognitive function in treated subjects compared to controls. This suggests potential as a therapeutic agent for neurodegenerative conditions .

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrido[3,4-d]pyrimidine core is common among analogs, but substitutions at positions 2, 4, and 7 significantly influence physicochemical and biological properties. Key derivatives include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications References
4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine 4-Cl, 2-SMe C₈H₉ClN₃S 214.69 (est.) Kinase inhibition intermediate
4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl 4-Cl, 2-CF₃ (hydrochloride salt) C₈H₈Cl₂F₃N₃ 274.07 Enhanced stability, ERK2 inhibition
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine 4-Cl, 7-benzyl C₁₄H₁₄ClN₃ 259.73 Increased lipophilicity
6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2-Cl, 4-Cl, 6-benzyl C₁₄H₁₂Cl₂N₃ 293.17 (est.) Cytotoxic agent precursor
4-Chloro-2-cyclopropyl-7,8-dihydropyrido[4,3-d]pyrimidine 4-Cl, 2-cyclopropyl C₁₀H₁₁ClN₃ 208.67 (est.) Improved solubility via small substituent

Key Comparative Insights

  • Chlorine at position 4 is conserved across analogs, suggesting its critical role in scaffold reactivity and intermolecular interactions .
  • Biological Activity: ERK2 inhibitors (e.g., 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives) highlight the core’s utility in oncology . Thieno-fused derivatives () demonstrate cytotoxicity, implying substituent-dependent mechanism variations .
  • Synthetic Accessibility :

    • The target compound’s three-step synthesis from DCSMP is more streamlined compared to benzyl- or cyclopropyl-substituted analogs requiring additional protection/deprotection steps .
  • Physicochemical Properties: Hydrochloride salts () improve aqueous solubility, critical for bioavailability .

Biological Activity

4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H10ClN3S
  • Molecular Weight : 215.7 g/mol
  • CAS Number : 1537724-97-2
  • IUPAC Name : 4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for its potential as an antitumor agent , particularly through the inhibition of certain kinases involved in cancer progression. The compound's structure allows it to bind effectively to these enzymes, disrupting their function and thereby inhibiting cell proliferation.

Antitumor Activity

Research indicates that derivatives of pyrido[3,4-d]pyrimidines exhibit significant antitumor activity. For instance:

  • In vitro studies have shown that compounds similar to 4-chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can inhibit the growth of various cancer cell lines.
  • A notable study demonstrated that a related compound inhibited cell proliferation and induced apoptosis in A431 vulvar epidermal carcinoma cells .

Kinase Inhibition

The compound has been identified as a potential inhibitor of specific kinases:

  • PI3Kδ Inhibition : Similar structures have been reported as selective inhibitors of phosphoinositide 3-kinases (PI3K), which play crucial roles in cellular signaling pathways related to cancer and immune responses .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural characteristics allow it to interact with microbial enzymes or receptors, potentially leading to inhibitory effects on microbial growth.

Case Studies and Research Findings

StudyFindings
Study on Antitumor ActivityDemonstrated significant inhibition of A431 cell line proliferation with IC50 values in the low micromolar range.
Kinase Inhibition ResearchIdentified as a selective inhibitor of PI3Kδ with potential applications in treating autoimmune diseases and cancers.
Antimicrobial StudiesShowed promising results against various bacterial strains in preliminary tests.

Q & A

Q. What synthetic routes are commonly employed to prepare 4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine?

The compound is typically synthesized via multi-step reactions starting with pyrimidine derivatives. For example:

  • Metalation and substitution : 4-Chloro-2-phenyl-tetrahydrobenzothienopyrimidine can undergo reduction with aluminum amalgam in aqueous tetrahydrofuran to introduce methylsulfanyl groups .
  • Three-step synthesis : Starting from 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP), sequential reactions with organolithium reagents (e.g., LDA), aldehydes, and primary amines yield intermediates that cyclize under methanesulfonyl chloride/triethylamine conditions .
  • Key reagents : Aluminum amalgam for reductions and methanesulfonyl chloride for cyclization are critical for controlling regioselectivity .

Q. Which spectroscopic methods are used to confirm the structure of this compound?

  • X-ray crystallography : Provides definitive proof of molecular geometry, as seen in studies reporting crystal structures of related tetrahydropyrido[3,4-d]pyrimidine derivatives .
  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions, particularly the chloro and methylsulfanyl groups. For example, methylsulfanyl protons appear as singlets near δ 2.5 ppm .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of vapors .
  • Waste disposal : Segregate halogenated waste and transfer to licensed facilities for incineration .

Advanced Research Questions

Q. How can reaction yields be optimized during cyclization steps in the synthesis of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst optimization : Triethylamine improves cyclization efficiency by neutralizing HCl byproducts .
  • Temperature control : Maintaining 0–5°C during aldehyde addition minimizes side reactions .

Q. What strategies resolve contradictions in substitution reactivity between chloro and methylsulfanyl groups?

  • Steric effects : The methylsulfanyl group’s bulkiness may hinder nucleophilic attack at the adjacent position. Computational modeling (e.g., DFT) can predict reactive sites .
  • Electronic effects : The chloro group’s strong electron-withdrawing nature activates the pyrimidine ring for substitutions, while methylsulfanyl’s electron-donating properties stabilize intermediates .
  • Experimental validation : Competitive reactions with amines or thiols under varying pH conditions can clarify preferential substitution sites .

Q. How do structural modifications influence biological activity in derivatives of this compound?

  • Antimicrobial activity : Derivatives with electron-deficient aromatic rings (e.g., fluorophenyl) show enhanced activity due to improved membrane penetration .
  • Enzyme inhibition : Substituting the chloro group with amino or hydroxyl groups can target kinase binding pockets, as seen in pyrido[2,3-d]pyrimidine-based inhibitors .
  • SAR studies : Systematic variation of substituents (e.g., alkyl vs. aryl groups) and correlation with IC50_{50} values guide lead optimization .

Q. What analytical techniques are critical for resolving spectral data discrepancies in structurally similar analogs?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded regions, such as tetrahydro-pyrido ring protons .
  • X-ray powder diffraction : Identifies polymorphic forms that may arise during crystallization .
  • HPLC-MS : Detects trace impurities (e.g., dechlorinated byproducts) that complicate spectral interpretation .

Methodological Considerations

  • Data contradiction analysis : Compare reaction outcomes across studies (e.g., yields from aluminum amalgam vs. LDA-based routes) to identify solvent or temperature dependencies .
  • Experimental design : Use fractional factorial designs to screen variables (e.g., reagent stoichiometry, solvent polarity) in multi-step syntheses .

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